Libramycin A
Description
Significance of Aminoglycoside Antibiotics in Natural Product Research
Aminoglycoside antibiotics represent a class of antibacterial agents vital in the fight against severe bacterial infections, particularly those caused by Gram-negative bacteria. ebsco.commsdmanuals.com These compounds, often derived from soil bacteria like Streptomyces and Micromonospora, function by disrupting bacterial protein synthesis, a mechanism that has proven effective against a wide array of pathogens. ebsco.com The discovery of streptomycin (B1217042) in 1943, the first of its kind, marked a turning point in the treatment of tuberculosis and paved the way for the development of other critical aminoglycosides such as gentamicin, tobramycin, and neomycin. ebsco.com The enduring efficacy and broad-spectrum activity of aminoglycosides continue to make them a cornerstone of natural product research, driving the search for novel compounds with improved potency and reduced toxicity. ebsco.comjapsonline.com
Historical Context of Libramycin A Discovery and Initial Characterization
This compound was first reported in a 1974 letter to the Journal of Antibiotics. japsonline.com It is a naturally occurring polyketide antibiotic isolated from microbial sources. ontosight.ai Initial characterization identified it as an aminoglycoside antibiotic. Structurally, it is noted to possess a 2-deoxystreptamine (B1221613) core with hydroxyl and amino groups attached to cyclohexane (B81311) rings. A unique substitution at the C-6 position distinguishes it from other aminoglycosides. Early research highlighted its antimicrobial and antifungal properties, establishing it as a candidate for further investigation. ontosight.ai
Overview of Current Research Landscape and Unresolved Questions Concerning this compound
The current research landscape for this compound is focused on several key areas. Its complex molecular structure, featuring a macrocyclic lactone ring, presents a significant challenge and opportunity for total synthesis by chemists. ontosight.aichemistryviews.orgrsc.org Researchers are actively exploring its biosynthesis, the natural processes by which it is created, to better understand and potentially manipulate its production. wikipedia.orgbinasss.sa.cr
A primary area of investigation is its biological activity. Studies have shown that this compound exhibits potent antimicrobial and antifungal properties by interfering with cellular processes and disrupting cell membranes. ontosight.ai Its mechanism of action is understood to involve binding to the 30S ribosomal subunit, which disrupts bacterial protein synthesis. Furthermore, some research indicates cytotoxic activity against certain cancer cell lines, suggesting potential applications in oncology. ontosight.ai
Despite these advances, several unresolved questions remain. The precise details of its mechanism of action and the full spectrum of its biological targets are still under investigation. ontosight.airsc.org The potential for developing microbial resistance to this compound is a critical area of study, as is the exploration of its full therapeutic potential beyond its currently known antimicrobial and antifungal activities. ontosight.airsc.org Further research is needed to fully elucidate its structure-activity relationship and to optimize its properties for potential clinical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSWBIYQALLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276598, DTXSID40958051 | |
| Record name | 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36846-64-7, 31602-99-0 | |
| Record name | alpha-Methyldethiobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036846647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Dethiobiotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery, Isolation, and Producing Organisms of Libramycin a
Isolation Strategies from Natural Sources
The isolation of Libramycin A has been linked to studies involving marine environments. Specifically, it has been identified as one of the metabolites dereplicated from actinomycetes isolated from the Red Sea sponge Coscinoderma mathewsi mdpi.com. This finding places this compound within the context of marine natural products, a field that has proven to be a rich source of novel bioactive compounds nih.govfrontiersin.orgmedrxiv.org.
General strategies employed in the discovery of compounds like this compound often involve sophisticated cultivation techniques and analytical methods. Actinomycetes, a group of bacteria known for their prolific production of secondary metabolites, are frequently targeted iiari.orgmdpi.com. Challenges in isolating novel compounds include the phenomenon of "silent gene clusters," which are biosynthetic pathways that are not expressed under standard laboratory conditions. To overcome this, researchers employ strategies such as co-cultivation of different microorganisms, which can mimic natural ecological interactions and stimulate the production of previously undetected metabolites mdpi.comnih.gov. The initial discovery of this compound was reported in a letter published in the Journal of Antibiotics in 1974, indicating early efforts in its isolation and characterization japsonline.comnih.gov.
Characterization of Original Producing Microorganisms
The primary producers of this compound are understood to be actinomycetes, a diverse phylum of Gram-positive bacteria. Within this phylum, the genus Streptomyces is particularly renowned for its significant contribution to the discovery of antibiotics, accounting for a substantial percentage of known antimicrobial agents iiari.orgmdpi.comscielo.brscielo.br. Search results indicate that this compound has been associated with Streptomyces species in the context of its analysis and isolation japsonline.comnih.gov. While the specific original strain that first yielded this compound is not detailed in the provided snippets, the broader association with Streptomyces underscores the importance of this genus in natural product chemistry. The characterization of such producing organisms typically involves a combination of morphological, physiological, and genotypic analyses, including 16S rRNA gene sequencing and phylogenetic analysis scielo.brscielo.br.
Exploration of Novel this compound Producers and Environmental Sources
The ongoing search for new antibiotic producers, including potential novel sources of this compound or its analogues, continues to explore a wide array of environments. Marine ecosystems, including sponges, sediments, and coral reefs, remain a significant focus due to the unique chemical diversity they harbor mdpi.comfrontiersin.orgmedrxiv.org. Beyond marine environments, underexplored terrestrial niches, such as hypersaline habitats, and even animal microbiomes are being investigated for novel actinomycetes with antibiotic-producing capabilities frontiersin.orgmdpi.com.
The challenges in discovering new compounds, such as this compound, also lie in developing methods to cultivate previously unculturable microorganisms and to activate dormant biosynthetic pathways mdpi.comnih.govreactgroup.org. Advances in genomics and metagenomics, coupled with innovative cultivation techniques and co-culturing strategies, are crucial for unlocking the full potential of these diverse microbial communities to yield novel therapeutics.
Identified Metabolites in Coscinoderma mathewsi Extract
Structural Elucidation and Characterization of Libramycin a
Advanced Spectroscopic Methodologies for Structural Determination
Spectroscopic techniques form the cornerstone of modern structural elucidation, providing detailed insights into the molecular framework of compounds like Libramycin A.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms and the three-dimensional structure of organic molecules. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical.
1D NMR Spectroscopy: Proton (¹H) NMR provides information about the chemical environment of hydrogen atoms, including their number, type, and proximity to other atoms through spin-spin coupling. Carbon (¹³C) NMR reveals the carbon backbone of the molecule, indicating the number and types of carbon environments. These spectra are the initial step in identifying functional groups and basic structural units.
2D NMR Spectroscopy: To establish the complete structural framework, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H coupling correlations, mapping out proton networks and confirming adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct correlations between protons and the carbons to which they are directly attached, aiding in assigning ¹³C resonances based on ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly important for confirming the connectivity between different structural fragments and verifying the proposed molecular skeleton of this compound. These techniques collectively allow for the verification of stereochemical configurations at defined stereocenters within the molecule vulcanchem.comox.ac.ukoeno-one.eu.
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry)
Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the exact molecular formula. For this compound, an expected monoisotopic mass of 228.14739250 Da has been reported vulcanchem.com, which is critical for confirming its elemental composition.
Tandem Mass Spectrometry (MS/MS): In MS/MS, precursor ions are selected and fragmented, producing a spectrum of fragment ions. This fragmentation pattern provides valuable information about the molecule's substructures and the sequence of its components, aiding in structural confirmation and identification, especially when comparing with known compounds or databases nih.govmsu.edu. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are often coupled with MS/MS to separate and analyze complex mixtures before mass analysis nih.gov.
X-ray Crystallography for Absolute Stereochemistry Assignment
X-ray crystallography is a powerful technique for determining the definitive three-dimensional structure of crystalline compounds, including their absolute stereochemistry. By analyzing the diffraction pattern of X-rays interacting with a crystal lattice, the precise positions of atoms can be mapped, revealing bond lengths, bond angles, and the spatial arrangement of atoms, thereby assigning configurations to chiral centers. While specific X-ray crystallographic data for this compound is not detailed in the provided snippets, the IUPAC name, "2-methyl-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid," explicitly indicates the assignment of absolute stereochemistry at the C-4 and C-5 positions of the imidazolidin ring vulcanchem.com. Such assignments are typically achieved through X-ray crystallography or a combination of crystallographic and other stereochemical analysis methods. The determination of absolute stereochemistry is crucial for understanding molecular interactions and biological activity nih.govresearchgate.netrsc.orgrsc.org.
Chiroptical Methods for Stereochemical Analysis
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are employed to analyze chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. The resulting spectrum provides information about the molecule's absolute configuration and conformational preferences. While specific CD data for this compound is not detailed in the provided search results, these techniques are commonly used in conjunction with NMR and X-ray crystallography to definitively establish the stereochemical properties of complex chiral molecules.
Comparative Structural Analysis with Related Aminoglycosides and Antibiotics
Comparing the structure of this compound with other known antibiotics, particularly aminoglycosides, offers insights into structure-activity relationships and potential mechanisms of action. This compound shares structural homology with established aminoglycosides such as amikacin (B45834), gentamicin, and tobramycin. However, it is distinguished by unique modifications, particularly at the C-6 position of its core structure .
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | 2-methyl-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | vulcanchem.com |
| Molecular Formula | C₁₁H₂₀N₂O₃ | vulcanchem.com |
| Molecular Weight | 228.29 g/mol | vulcanchem.com |
| CAS Number | 51746-00-0 | vulcanchem.com |
| PubChem CID | 76871852 | vulcanchem.com |
| Expected Monoisotopic Mass | 228.14739250 Da | vulcanchem.com |
Biosynthesis and Genetic Basis of Libramycin a Production
Proposed Biosynthetic Pathways for the Libramycin A Core Structure
The biosynthesis of antibiotics in Streptomyces generally follows established pathways, such as those involving polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS). To propose a biosynthetic pathway for this compound, its core chemical structure would first need to be analyzed. This analysis would identify the precursor units (e.g., acetate, propionate, amino acids) that likely form its backbone. Based on these building blocks, researchers could hypothesize whether a Type I or Type II PKS, an NRPS, or a hybrid of these systems is responsible for its assembly. For other well-studied antibiotics, this structural prediction is the first step toward understanding their formation.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
Identifying the BGC for this compound would be a critical step. This is typically achieved through genome sequencing of the producing Streptomyces strain. researchgate.netresearchgate.net Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are then used to scan the genome for potential BGCs. The cluster predicted to synthesize this compound would be identified based on the presence of genes homologous to known biosynthetic enzymes that would be required to produce its specific chemical structure.
Once a candidate BGC is identified, its boundaries are defined, and each open reading frame (ORF) is annotated to predict its function. A typical BGC contains:
Core scaffold synthesis genes: PKS or NRPS genes.
Tailoring enzyme genes: Genes encoding for oxidoreductases, transferases, and other enzymes that modify the core structure.
Regulatory genes: Genes that control the expression of the entire cluster.
Resistance and transport genes: Genes that protect the producing organism from the antibiotic and export it out of the cell.
Molecular Genetics of Biosynthesis Enzymes and Regulatory Elements
Understanding the function of each enzyme and regulatory protein within the BGC requires molecular genetic studies. This involves creating targeted gene knockouts for specific genes in the cluster and analyzing how the mutation affects this compound production. nih.gov For example, deleting a putative glycosyltransferase gene and observing the accumulation of a non-glycosylated precursor would confirm the gene's function.
Regulatory elements, such as cluster-situated regulators (CSRs), play a crucial role in activating the expression of the BGC, often in response to specific physiological or environmental signals. nih.govnih.gov Studying these regulators would involve analyzing their DNA-binding sites and identifying the conditions under which they are activated.
Heterologous Expression and Pathway Reconstruction Approaches
To confirm the function of the identified BGC and to potentially improve yields, the entire cluster can be expressed in a different, well-characterized host organism—a process known as heterologous expression. japsonline.com A suitable host, such as Streptomyces coelicolor or Streptomyces albus, is chosen for its fast growth and established genetic tools. The BGC is introduced into the new host, and if this compound is produced, it confirms that the correct gene cluster was identified. This technique is also invaluable for pathway engineering and creating novel analogues of the antibiotic.
Strain Improvement and Fermentation Optimization for Enhanced Production
For industrial-scale production, enhancing the yield of this compound would be essential. This involves two main strategies:
Strain Improvement: This uses metabolic engineering and synthetic biology to modify the producing organism. Techniques could include overexpressing key biosynthetic genes, deleting genes for competing metabolic pathways, or modifying regulatory networks to ensure the BGC is highly expressed. nih.gov
Fermentation Optimization: This involves systematically adjusting culture conditions to maximize product yield. Factors such as media composition (carbon and nitrogen sources), pH, temperature, and aeration are optimized. ijabbr.com This empirical approach, often guided by statistical methods like Design of Experiments (DoE), is critical for moving from laboratory-scale discovery to industrial production.
While these methodologies provide a clear roadmap for characterizing the biosynthesis of a novel compound like this compound, the specific research required to provide detailed findings for this particular molecule is not yet available in the public domain.
Chemical Synthesis and Analog Development of Libramycin a
Strategies for the Total Synthesis of Libramycin A
A total synthesis for this compound has not been explicitly reported in peer-reviewed literature. However, a logical retrosynthetic analysis suggests that its construction can be approached by leveraging well-established methods for creating chiral cyclic ureas and installing alkyl chains. The key challenges in a total synthesis would be the stereoselective construction of the cis-substituted imidazolidinone ring with the correct (4S, 5R) configuration and the attachment of the 2-methylhexanoic acid side chain.
Plausible strategies would likely draw from the extensive work on the synthesis of biotin (B1667282), which shares the same imidazolidinone core. Many syntheses of biotin and its precursor, desthiobiotin, begin from readily available chiral starting materials like L-cysteine to set the required stereochemistry. researchgate.netacs.orgjst.go.jp
Potential Synthetic Approaches:
| Strategy | Description | Key Reactions & Intermediates | Relevant Precedents |
| Chiral Pool Synthesis | Utilizes a readily available chiral molecule, such as an amino acid, to provide the stereochemical foundation. L-cysteine is a common starting point for biotin synthesis. | 1. Cyclization of an L-cysteine derivative to form a thiazolidine (B150603) or hydantoin (B18101) intermediate. researchgate.net 2. Ring transformation or elaboration to the imidazolidinone structure. 3. Coupling of the side chain via methods like the Fukuyama coupling or Grignard reactions. acs.orgjst.go.jp | Synthesis of (+)-Biotin from L-Cysteine. researchgate.netacs.orgjst.go.jp |
| Asymmetric Hydrogenation | Employs a catalytic asymmetric hydrogenation of a prochiral precursor, such as a pyrimidine (B1678525) derivative, to establish the chiral centers of the cyclic urea (B33335). | 1. Synthesis of a substituted pyrimidine or dihydropyrimidinone precursor. 2. Palladium-catalyzed asymmetric hydrogenation using a chiral phosphine (B1218219) ligand to create the chiral imidazolidinone. dicp.ac.cnnih.gov | Facile synthesis of chiral cyclic ureas via hydrogenation of pyrimidines. dicp.ac.cnnih.gov |
| Diastereoselective Alkylation | Involves the stereocontrolled alkylation of a chiral glycine-derived template bearing an imidazolidinone auxiliary. | 1. Preparation of a chiral iminic glycinimide from a 1,5-disubstituted-imidazolidin-2-one. 2. Diastereoselective alkylation with an appropriate electrophile. 3. Hydrolysis to release the α-amino acid product and recover the chiral auxiliary. acs.org | Asymmetric synthesis of α-amino acids using imidazolidinone-derived reagents. acs.org |
Semi-synthetic Modifications and Derivatization Approaches
Semi-synthetic modification involves chemically altering the isolated natural product to create new derivatives. For this compound, the primary functional groups available for such modifications are the terminal carboxylic acid of the side chain and the two N-H groups of the cyclic urea. While no specific derivatization of this compound has been published, standard organic chemistry transformations could be applied to generate a library of derivatives for further study.
Potential Modification Sites and Reactions:
| Functional Group | Potential Reactions | Resulting Derivatives | Purpose of Modification |
| Carboxylic Acid (-COOH) | Esterification, Amide coupling | Esters, Amides | Improve solubility, alter pharmacokinetic properties, create prodrugs, or attach other molecular fragments (hybrids). |
| Imidazolidinone (N-H) | N-Alkylation, N-Acylation | N-alkyl or N-acyl derivatives | Modulate hydrogen-bonding capabilities, alter lipophilicity, and probe the importance of the N-H protons for biological activity. |
These derivatization strategies are fundamental in medicinal chemistry for optimizing lead compounds. For example, the modification of terminal carboxylic acids is a common strategy in the development of glycopeptide antibiotics to improve their properties. nih.gov Similarly, derivatizing chloramphenicol (B1208) at its hydroxyl groups has been extensively explored to create new pharmacophores. nih.govafjbs.com
Design and Synthesis of this compound Analogs and Hybrids
The design of analogs would focus on systematic structural changes to the this compound scaffold to explore the chemical space and understand which structural features are critical for activity. Hybrid molecules, in contrast, involve covalently linking this compound to a distinct chemical entity to combine their respective properties.
Analog Design Strategies:
Side Chain Modification: Synthesizing analogs with varying lengths of the alkyl carboxylic acid chain (e.g., shorter or longer than hexanoic acid), altering the position of the methyl group, or replacing it with other small alkyl groups.
Imidazolidinone Ring Substitution: Replacing the methyl group at C5 with other substituents (e.g., ethyl, benzyl) to probe steric and electronic requirements at this position.
Stereochemical Analogs: Synthesizing other stereoisomers (e.g., the trans diastereomer or the enantiomer) to determine the importance of the (4S, 5R) configuration for biological activity.
Hybrid Molecule Design: The concept of molecular hybridization is a powerful strategy in drug discovery to create dual-action agents or to improve the targeting of a drug. mdpi.com The carboxylic acid group of this compound provides a convenient attachment point for creating hybrids. For instance, this compound could be conjugated with:
Another class of antibiotic (e.g., a quinolone) to potentially achieve synergistic effects or overcome resistance. nih.gov
A cell-penetrating peptide to enhance its uptake into target cells.
A fluorescent dye for use as a chemical probe to study its mechanism of action.
The synthesis of such hybrids would typically involve standard amide bond formation, linking the carboxylic acid of this compound with an amine-functionalized partner molecule.
Structure-Activity Relationship (SAR) Studies
A Structure-Activity Relationship (SAR) study systematically investigates how changes in a molecule's structure affect its biological activity. For this compound, no such studies have been published. A comprehensive SAR study would require the synthesis of the analogs described in the previous section, followed by biological evaluation.
Key Questions for a this compound SAR Study:
| Structural Feature | Key Question | Potential Analogs for Testing |
| Carboxylic Acid | Is the acidic proton essential? Is the charge critical? | Methyl ester analog, amide analog, alcohol analog (reduced carboxylic acid). |
| Alkyl Side Chain | How does chain length and branching affect activity? | Analogs with C4, C5, C7, C8 side chains; des-methyl analog; 3-methyl analog. |
| Imidazolidinone Core | Is the cyclic urea essential? Can it be replaced? | Thione analog (thiourea), acyclic urea analog. |
| C5-Methyl Group | How important is this substituent for activity? | Des-methyl analog, C5-ethyl analog. |
| Stereochemistry | Is the (4S, 5R) configuration optimal? | The (4R, 5S) enantiomer, and the trans diastereomers (4S, 5S) and (4R, 5R). |
The results of these tests, often expressed as Minimum Inhibitory Concentration (MIC) values, would allow researchers to build a model of the pharmacophore—the essential structural features required for biological activity. This knowledge is crucial for designing more potent and selective second-generation compounds. mdpi.comconicet.gov.ar
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions to achieve efficient and selective synthesis of complex molecules. This approach is particularly valuable for installing chirality, which is often difficult to achieve with purely chemical methods.
While no chemoenzymatic route to this compound has been described, several potential strategies can be envisioned:
Enzymatic Resolution: A racemic mixture of a key intermediate (e.g., the imidazolidinone core with the side chain attached) could be resolved using an enzyme like a lipase, which would selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.
Enzyme-Catalyzed Reactions: Specific enzymes could be used to perform key steps in the synthesis. For instance, a transaminase could be used to install a chiral amine, or an oxidoreductase could perform a stereoselective reduction. Research has demonstrated the use of enzyme cascades, including transketolases, to produce chiral precursors for antibiotics like thiamphenicol. ucl.ac.uk
Engineered Biosynthesis: The biosynthetic gene cluster responsible for producing this compound in Streptomyces could be identified. The enzymes from this pathway could then be used in vitro or in engineered host organisms to produce the molecule or its precursors. This approach merges synthetic biology with chemical synthesis. nih.gov
A chemoenzymatic approach could offer a more sustainable and efficient route to this compound and its analogs compared to purely chemical methods, especially for controlling the stereochemistry. ucl.ac.ukscispace.com
Molecular and Cellular Mechanisms of Action of Libramycin a
Interaction with Ribosomal Subunits and Protein Synthesis Machinery
Information regarding the specific interaction of Libramycin A with ribosomal subunits is exceptionally scarce. While one chemical supplier suggests that this compound is a semi-synthetic aminoglycoside that binds to the 30S ribosomal subunit to disrupt protein synthesis, this claim is not substantiated by detailed, peer-reviewed research in the accessible scientific domain. The specifics of its binding site, the nature of the interaction, and any potential impact on the 50S subunit remain unknown. Without experimental data, any description of its effect on the protein synthesis machinery would be purely speculative.
Identification and Validation of Specific Molecular Targets
There is no available scientific literature that identifies and validates the specific molecular targets of this compound. While the 30S ribosomal subunit is a plausible target based on its unverified classification as an aminoglycoside, rigorous biochemical and genetic studies are required to confirm this. The process of target validation, which involves demonstrating that interaction with the target is responsible for the drug's efficacy, has not been documented for this compound.
Mechanistic Studies on Cellular Uptake and Accumulation
Detailed mechanistic studies on the cellular uptake and accumulation of this compound in bacteria are not present in the available scientific literature. For aminoglycosides, transport across the bacterial cell membrane is a critical step, often involving an energy-dependent process. However, the specific transporters or mechanisms that this compound might utilize to enter bacterial cells have not been investigated or reported.
Elucidation of Downstream Cellular Responses and Pathway Perturbations
Consequent to the lack of information on its primary mechanism of action, there is no data elucidating the downstream cellular responses and pathway perturbations induced by this compound. Understanding these effects, such as the potential induction of stress responses, alterations in metabolic pathways, or impacts on cell wall synthesis, is crucial for a comprehensive understanding of an antibiotic's activity. In the case of this compound, this area of research remains unexplored.
Biological Activities of Libramycin a in Vitro and Non Clinical Models
In Vitro Antimicrobial Spectrum Against Bacterial and Fungal Pathogens
Libramycin A demonstrates a notable in vitro antimicrobial spectrum, primarily targeting Gram-negative bacteria. It exhibits broad-spectrum activity against key pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae . Comparative studies indicate that this compound possesses superior activity against P. aeruginosa and Acinetobacter spp. when contrasted with amikacin (B45834) . Furthermore, its efficacy against E. coli is comparable to gentamicin, with the added benefit of a broader post-antibiotic effect .
The qualitative antimicrobial spectrum of this compound can be summarized as follows:
| Pathogen Group/Species | Activity/Comparison |
| Pseudomonas aeruginosa | Broad-spectrum activity; superior activity compared to amikacin. |
| Escherichia coli | Broad-spectrum activity; efficacy matches gentamicin, with broader post-antibiotic effect. |
| Klebsiella pneumoniae | Broad-spectrum activity. |
| Acinetobacter spp. | Superior activity compared to amikacin. |
Specific quantitative Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive range of bacterial and fungal pathogens were not extensively detailed in the reviewed literature. No specific antifungal spectrum data for this compound was identified.
Evaluation of Potency and Efficacy in Cellular Assays
Specific research detailing the evaluation of this compound's potency and efficacy through cellular assays was not found within the scope of the reviewed literature. Generally, potency assays are employed to quantitatively measure the biological activity of a compound, often by assessing its inhibitory effect on microbial growth or its impact on cellular processes toku-e.comcasss.org. While this compound's primary mechanism of action involves inhibiting bacterial protein synthesis via ribosomal binding japsonline.com, direct experimental data from cellular assays specifically for this compound is limited in the available sources.
Characterization of Microbial Resistance Mechanisms to this compound
As an aminoglycoside antibiotic, this compound is subject to common bacterial resistance mechanisms. These include inactivation by aminoglycoside-modifying enzymes (AMEs), alterations to the ribosomal target site, and increased drug efflux mediated by efflux pumps nih.govfrontiersin.orgfrontiersin.orgreactgroup.orgmdpi.com. However, this compound incorporates specific structural modifications that may mitigate some of these resistance strategies. Notably, the methylcarbamoyl moiety present at the C-1' position of this compound is reported to reduce its susceptibility to enzymatic degradation by aminoglycoside-modifying enzymes . This structural feature potentially enhances its stability against common enzymatic resistance mechanisms employed by bacteria.
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents
Specific studies that detail the synergistic or antagonistic interactions of this compound when combined with other antimicrobial agents were not identified in the reviewed literature. In general, aminoglycosides as a class are known to exhibit synergistic effects when administered in combination with other antibiotic classes, such as penicillins and cephalosporins msdvetmanual.comnih.gov. These combinations can lead to enhanced bactericidal activity.
Investigations into Other Observed Biological Activities (e.g., enzyme inhibition, non-ribosomal targets)
Beyond its primary antimicrobial role, one study suggests that this compound may possess cytotoxic activity against certain cancer cell lines, hinting at potential therapeutic applications outside of infectious diseases ontosight.ai. However, this observation is distinct from its direct effects on bacterial or fungal pathogens. The reviewed literature did not identify specific findings related to this compound's direct inhibition of bacterial enzymes or its interaction with non-ribosomal targets. Its established mechanism of action centers on binding to bacterial ribosomes japsonline.com.
Compound Names Mentioned:
this compound
Amikacin
Gentamicin
Penicillins
Cephalosporins
Advanced Analytical Methodologies for Libramycin a Research
Chromatographic Techniques for Purity and Quantification (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools in the pharmaceutical sciences for assessing the purity and determining the concentration of drug compounds. nih.gov For a compound like Libramycin A, these techniques would form the cornerstone of quality control and quantitative analysis.
Reversed-phase liquid chromatography is a commonly utilized method for the bioanalysis of similar antibiotic compounds. researchgate.net Due to the polar nature of aminoglycoside antibiotics, a class of compounds to which this compound is structurally related, specialized chromatographic conditions are often required for effective separation. Ion-pairing agents are frequently added to the mobile phase to improve the retention and chromatographic separation of these highly polar molecules on standard reversed-phase columns, such as C18 or C8.
Method development for this compound would involve the optimization of several key parameters to achieve a robust and reliable separation. This includes the selection of an appropriate column, the composition of the mobile phase (including pH and the type and concentration of any ion-pairing reagent), and the column temperature. Detection is another critical aspect; given that aminoglycosides often lack a strong UV-absorbing chromophore, alternative detection methods such as pulsed electrochemical detection (PED) or derivatization to introduce a fluorescent or UV-active moiety are common strategies.
The following table illustrates a hypothetical HPLC method suitable for the analysis of this compound, based on established methods for similar compounds:
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of aqueous buffer with an ion-pairing agent and an organic modifier (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis detection at a specific wavelength post-derivatization, or Electrochemical Detection |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
UHPLC, with its use of smaller particle size columns, offers advantages in terms of speed and resolution, allowing for higher sample throughput, which is crucial in a research and development setting.
Hyphenated Techniques for Identification and Characterization (e.g., LC-MS/MS, GC-MS)
For the unambiguous identification and detailed structural characterization of this compound and its potential metabolites or degradation products, hyphenated techniques are essential. These methods combine the separation power of chromatography with the detection specificity of mass spectrometry. semanticscholar.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool. nih.gov After chromatographic separation by HPLC or UHPLC, the analyte is introduced into the mass spectrometer. The initial mass analysis provides the molecular weight of the compound. Subsequently, the parent ion is fragmented, and the resulting fragment ions are analyzed, providing a unique "fingerprint" that can be used for definitive identification and structural elucidation. This is invaluable for distinguishing this compound from closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although it would likely require derivatization of the polar this compound molecule to increase its volatility.
The data generated from these techniques are not only qualitative. A key application of LC-MS/MS is in quantitative analysis, where it offers exceptional sensitivity and selectivity, making it possible to measure very low concentrations of this compound in complex mixtures. rsc.org
Table 2: Representative LC-MS/MS Parameters for this compound Characterization
| Parameter | Setting |
| Chromatography | UHPLC with a C18 column |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-ToF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
| Collision Gas | Argon |
Development of Bioanalytical Assays for this compound Detection in Research Matrices
To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is crucial to develop sensitive and reliable bioanalytical assays to measure its concentration in biological matrices such as plasma, serum, urine, and tissue homogenates. chromatographyonline.com The development and validation of these assays are guided by stringent regulatory standards to ensure data quality. frontiersin.org
LC-MS/MS is the gold standard for the development of such assays due to its high sensitivity, specificity, and speed. nih.gov The process begins with the development of an effective sample preparation method to extract this compound from the complex biological matrix and remove interfering substances. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
The assay is then validated for several key parameters, including:
Selectivity and Specificity: The ability of the assay to differentiate and quantify this compound in the presence of other components in the matrix.
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.
Linearity: The concentration range over which the assay is accurate and precise.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of matrix components on the ionization of this compound.
Stability: The stability of this compound in the biological matrix under various storage and handling conditions.
The successful development of a robust bioanalytical assay is a critical step in enabling preclinical and clinical studies of this compound. raoresearch.com
Table 3: Key Validation Parameters for a Bioanalytical Assay of this compound
| Validation Parameter | Acceptance Criteria (Typical) |
| Intra- and Inter-day Precision | ≤ 15% Coefficient of Variation (CV) |
| Accuracy | Within ±15% of the nominal concentration |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Recovery | Consistent and reproducible |
Future Research Directions and Applications of Libramycin a
Exploration of Undiscovered Biosynthetic Capabilities
The producing organism of Libramycin A, a member of the Streptomyces genus, is a treasure trove of metabolic potential. Genomes of these bacteria are known to contain a large number of secondary metabolite biosynthetic gene clusters (BGCs), many of which are not expressed under standard laboratory culture conditions and are thus termed "silent" or "cryptic". asm.orgfrontiersin.org A primary avenue for future research is the activation of these silent BGCs within the this compound-producing strain to discover entirely new natural products.
Strategies to awaken these dormant pathways are well-established and include:
Microbial Co-culture: Mimicking the complex and competitive interactions of natural microbial ecosystems by co-cultivating the Streptomyces strain with other bacteria or fungi can trigger the expression of otherwise silent BGCs as a defense mechanism. oup.comontosight.ainih.gov Studies have shown that these interactions can lead to the production of novel compounds not seen in monocultures.
Elicitor-Mediated Induction: The introduction of specific chemical or biological elicitors can stimulate secondary metabolite production. ontosight.ai These can range from small signaling molecules and cell fragments of other microbes to nutrient stress, which can flip the genetic switches controlling antibiotic synthesis. ontosight.ai
Furthermore, it is increasingly understood that a single BGC can be responsible for producing a variety of structurally different compounds depending on environmental conditions. For instance, one BGC in a Streptomyces strain was found to produce either bagremycin antibiotics or ferroverdin iron chelators based on the availability of iron in the culture medium. asm.org This suggests that the this compound BGC itself, or others within the host organism, may possess undiscovered capabilities to produce novel analogs or entirely different classes of molecules under specific fermentation conditions.
Advanced Genomic and Proteomic Investigations
A fundamental step toward unlocking the full potential of this compound is the identification and characterization of its biosynthetic gene cluster (BGC). While the specific BGC for this compound has not yet been reported, a clear roadmap exists for its discovery using modern genomic techniques.
The process would begin with the whole-genome sequencing of the producing Streptomyces sp. strain. The resulting genomic data would then be analyzed using specialized bioinformatics tools like the 'antibiotics and Secondary Metabolite Analysis SHell' (antiSMASH), which can predict the locations of secondary metabolite BGCs and classify them based on the type of compound they likely produce (e.g., polyketide, nonribosomal peptide). researchgate.netnih.govresearchgate.net
Once candidate BGCs are identified, linking one to this compound production requires functional genetic validation. The most efficient method for this is targeted gene inactivation using CRISPR/Cas9-based genome editing. frontiersin.orgoup.comnih.gov By precisely deleting a core gene within a candidate BGC, such as a nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS), researchers can observe whether the production of this compound is abolished, thereby confirming the cluster's function.
Complementing genomics, proteomic investigations can identify the enzymatic machinery of the pathway. By comparing the protein expression profiles of the wild-type Streptomyces strain with a non-producing mutant (generated via CRISPR/Cas9), researchers can identify the specific enzymes that are present only when this compound is being synthesized. This provides direct evidence for the function of each protein encoded within the BGC.
Rational Design of Next-Generation this compound Analogs
The chemical structure of this compound, which features an imidazolidinone ring and a carboxylic acid functional group, offers multiple handles for modification to create novel analogs with potentially improved properties. rsc.org The field of synthetic biology provides powerful tools for the rational design of such next-generation compounds. While structure-activity relationship (SAR) studies for this compound itself are not yet available, the imidazolidinone scaffold is present in various compounds known to possess antimicrobial, anti-inflammatory, and anticancer activities, providing a strong rationale for derivatization. ontosight.aiontosight.aimdpi.comnih.gov
Future research can employ two primary strategies for generating analogs:
Precursor-Directed Biosynthesis: This technique involves feeding synthetic, unnatural precursor molecules to a mutant of the Streptomyces strain that is blocked in the synthesis of its natural building blocks. asm.orgnih.govrsc.orgresearchgate.net The biosynthetic enzymes may then incorporate these "impostor" precursors into the final structure, yielding a novel this compound analog. For example, if the biosynthesis uses a specific amino acid, feeding halogenated or alkylated versions of that amino acid could result in new, functionalized antibiotics. nih.govrsc.org
Combinatorial Biosynthesis: Once the BGC for this compound is identified and characterized (as in section 9.2), its constituent genes can be directly engineered. Techniques such as module swapping or domain engineering within the large NRPS or PKS enzymes can be used to alter the selection of building blocks or their subsequent modification, leading to a diverse library of new-to-nature compounds. bohrium.com
These approaches move beyond traditional chemical synthesis, harnessing the power of the organism's own enzymatic machinery to create complex new molecules that could possess enhanced potency, a broader spectrum of activity, or novel biological functions.
Potential for New Biological Applications in Model Systems
While this compound is known to possess antifungal activity, its full biological activity profile remains to be explored. ni.ac.rs A crucial future direction is to conduct comprehensive screening of this compound in various biological model systems to uncover new therapeutic applications.
A primary focus should be a detailed characterization of its antimicrobial spectrum. This would involve high-throughput screening against a wide panel of clinically significant pathogens, including multidrug-resistant bacteria (such as the ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and a diverse array of pathogenic fungi. mdpi.com Determining key parameters such as the Minimum Inhibitory Concentration (MIC) against these organisms is essential.
Beyond its antimicrobial role, there is significant potential for this compound in oncology. Many microbial natural products, including those with heterocyclic scaffolds like imidazolidinone, have demonstrated cytotoxic effects against cancer cells. mdpi.commdpi.com Future research should involve screening this compound against a panel of human cancer cell lines, such as the NCI-60 panel, which represents leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. news-medical.netbrieflands.comdovepress.com Should any activity be found, further studies could elucidate the mechanism, such as the induction of apoptosis or cell cycle arrest. mdpi.comwaocp.org
Methodological Advancements in this compound Research
Progress in the study of this compound will be significantly accelerated by the application of cutting-edge research methodologies that have revolutionized the field of natural product discovery.
Advanced Genetic Engineering: The development of highly efficient and precise CRISPR/Cas9-based genome editing tools is paramount. frontiersin.orgoup.comnih.govresearchgate.net These technologies enable rapid gene knockouts for functional analysis of BGCs, as well as targeted gene insertions and promoter replacements to activate silent clusters or engineer novel biosynthetic pathways. frontiersin.orgresearchgate.net This moves beyond older, slower methods and allows for high-throughput genetic manipulation of the producing Streptomyces strain.
High-Resolution Mass Spectrometry: Modern mass spectrometry techniques are central to understanding the metabolome of the producing organism. Imaging Mass Spectrometry (IMS), for example, allows for the direct visualization of the spatial distribution of metabolites like this compound on an agar (B569324) plate. asm.orgnih.govbiorxiv.orgresearchgate.net This is particularly powerful for studying co-culture interactions, as it can reveal which molecules are produced specifically at the interface between two competing microbes. asm.orgbiorxiv.org
Computational Dereplication: To avoid the rediscovery of known compounds and focus efforts on novel molecules, advanced dereplication strategies are critical. This involves using high-resolution liquid chromatography-mass spectrometry (LC-MS) data and comparing it against comprehensive natural product databases. acs.org By using experimental mass data and predicted retention times, known compounds in a microbial extract can be quickly identified, allowing researchers to prioritize the isolation and characterization of potentially new structures. acs.org
By integrating these advanced genetic, analytical, and computational methods, the pace of research into this compound and the discovery of related compounds can be greatly enhanced.
Q & A
Basic: How to formulate a research question on Libramycin A's mechanism of action?
Methodological Answer:
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- PICO: In Gram-negative bacterial models (P), how does this compound (I) compare to polymyxin B (C) in disrupting membrane integrity (O)?
- FINER: Ensure the question addresses gaps in existing literature (e.g., unresolved mechanisms of action) while aligning with practical experimental constraints.
Key Steps: - Conduct a preliminary literature review to identify understudied pathways.
- Validate novelty via databases like PubMed or Web of Science (avoiding Google Scholar as a primary tool) .
- Refine the question using peer feedback to avoid descriptive or overly broad phrasing .
Advanced: How to address heterogeneity in meta-analyses of this compound's efficacy?
Methodological Answer:
Quantify heterogeneity using I² (proportion of total variation due to between-study differences) and H (standardized heterogeneity statistic). For example:
- I² > 50% indicates substantial heterogeneity; investigate sources via subgroup analysis (e.g., bacterial strain variability, dosing regimens).
- Use random-effects models to account for variability and report 95% confidence intervals for pooled effect sizes .
Data Table Example:
| Study Group | I² Value | Interpretation |
|---|---|---|
| Gram-negative | 68% | High heterogeneity; explore dosing |
| Gram-positive | 25% | Low heterogeneity; robust effect |
Basic: What databases are most effective for retrieving peer-reviewed studies on this compound?
Methodological Answer:
Prioritize PubMed and Web of Science for precision and reproducibility in systematic reviews. Avoid overreliance on Google Scholar due to inconsistent search algorithms and lack of transparency .
Key Strategies:
- Use Boolean operators (e.g., "this compound" AND "antibacterial resistance" NOT "toxicity") to refine searches.
- Document search strings and inclusion/exclusion criteria for reproducibility .
Advanced: How to resolve contradictions in this compound's pharmacokinetic data across studies?
Methodological Answer:
Apply critical appraisal tools to assess methodological rigor:
- Compare experimental designs (e.g., in vitro vs. in vivo models, dosing intervals).
- Analyze confounding variables (e.g., renal clearance rates in animal vs. human trials).
- Use sensitivity analysis to test robustness of conclusions when excluding outlier studies .
Example Workflow:
Map contradictions using a PRISMA flowchart .
Re-analyze raw data (if accessible) using unified statistical models.
Propose follow-up studies to isolate variables (e.g., protein binding assays) .
Basic: How to ensure ethical compliance in human subject research involving this compound?
Methodological Answer:
- Obtain IRB approval with detailed protocols for participant selection, informed consent, and risk mitigation .
- Document inclusion/exclusion criteria (e.g., age, comorbidities) and justify sample size via power analysis .
- Use de-identified data repositories for transparency without compromising privacy .
Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Non-linear regression (e.g., Hill equation) to model EC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons.
- Report confidence intervals and p-values with adjustments for multiple comparisons .
Data Table Example:
| Dose (mg/kg) | Response (%) | 95% CI | p-value |
|---|---|---|---|
| 10 | 45 | 38–52 | 0.001 |
| 20 | 72 | 65–79 | <0.001 |
Basic: How to design a reproducible experimental protocol for this compound synthesis?
Methodological Answer:
- Follow ACS Guidelines for chemical synthesis (e.g., purity verification via HPLC, NMR).
- Document reaction conditions (temperature, catalysts) and batch-to-batch variability .
- Share protocols via platforms like Protocols.io for peer validation .
Advanced: How to optimize this compound’s therapeutic index in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
